11H-Phenanthro[2,3-b]thiopyran-7,12-dione
Description
11H-Phenanthro[2,3-b]thiopyran-7,12-dione is a polycyclic heteroaromatic compound characterized by a fused phenanthrene backbone integrated with a sulfur-containing thiopyran ring and two ketone groups at positions 7 and 12. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.
Properties
CAS No. |
10252-23-0 |
|---|---|
Molecular Formula |
C17H10O2S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
11H-naphtho[1,2-g]thiochromene-7,12-dione |
InChI |
InChI=1S/C17H10O2S/c18-15-13-6-3-9-20-17(13)16(19)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-5,7-9H,6H2 |
InChI Key |
ZQRIMTOOBWDMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC2=C1C(=O)C3=C(C2=O)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenanthrene derivatives and sulfur-containing reagents. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 11H-Phenanthro[2,3-b]thiopyran-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
11H-Phenanthro[2,3-b]thiopyran-7,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of certain pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 11H-Phenanthro[2,3-b]thiopyran-7,12-dione with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties:
Key Findings:
Structural Complexity : Compared to compound 14b (a smaller 5-membered oxathiolane derivative), this compound features a larger, fused aromatic system, likely enhancing its thermal stability and π-conjugation for optoelectronic applications.
Heteroatom Influence : The presence of sulfur in both compounds may improve redox activity, but the dione groups in the target compound could increase electrophilicity compared to the thioxo group in 14b .
Toxicity Profile: Unlike the carcinogenic heterocyclic amine IQ (associated with processed meats), sulfur-containing diones like the target compound are less studied for mutagenicity, highlighting a gap in safety data .
Research Implications
- Synthesis Optimization : The method for 14b (using CS₂ and KOH) could inform the development of analogous protocols for this compound, though larger fused systems may require harsher conditions or catalysts.
- Biological Screening: Prioritize toxicity assays to assess risks, drawing parallels from IQ’s carcinogenicity studies .
- Material Applications : Explore the compound’s electronic properties (e.g., charge transport) relative to simpler thiopyrans or oxathiolanes.
Biological Activity
11H-Phenanthro[2,3-b]thiopyran-7,12-dione is a polycyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, focusing on its antioxidant and antimicrobial activities, supported by various studies and data.
Chemical Structure
The compound features a unique structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 224.21 g/mol. The structure includes a thiopyran ring fused to a phenanthrene moiety, which is crucial for its reactivity and interaction with biological systems.
Antioxidant Activity
Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases. Research indicates that this compound exhibits significant antioxidant properties.
- Mechanism of Action : The compound's ability to donate electrons allows it to stabilize free radicals, thus mitigating oxidative damage.
- Case Study : In a study by Ezzatzadeh et al., the antioxidant activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a high scavenging ability comparable to established antioxidants such as ascorbic acid .
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 ± 3 |
| Ascorbic Acid | 20 ± 2 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains.
- Bacterial Strains Tested : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Methodology : The disk diffusion method was employed to assess antimicrobial efficacy.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 ± 1 |
| Escherichia coli | 12 ± 1 |
In these tests, the compound exhibited notable antimicrobial activity, suggesting its potential as a therapeutic agent against bacterial infections .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Electron-rich Environment : The presence of electron-rich thiopyran and carbonyl groups enhances reactivity with free radicals.
- Planarity and Conjugation : The planar structure allows for effective π-stacking interactions with biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
